N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide
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Overview
Description
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of dibutyl and diphenyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with dibutylamine and diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-dicarboxamide: Lacks the dibutyl groups, resulting in different chemical and physical properties.
N~1~,N~4~-Dibutylbenzene-1,4-dicarboxamide: Lacks the diphenyl groups, leading to variations in reactivity and applications.
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is unique due to the presence of both dibutyl and diphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its solubility, reactivity, and ability to interact with biological targets.
Properties
CAS No. |
36360-30-2 |
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Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-N,4-N-dibutyl-1-N,4-N-diphenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-21-29(25-13-9-7-10-14-25)27(31)23-17-19-24(20-18-23)28(32)30(22-6-4-2)26-15-11-8-12-16-26/h7-20H,3-6,21-22H2,1-2H3 |
InChI Key |
PFJDENUHQVNZAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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